molecular formula C16H12F3N5O2 B2540794 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 1396782-29-8

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2540794
CAS No.: 1396782-29-8
M. Wt: 363.3
InChI Key: DWHLNVBSBBYETD-UHFFFAOYSA-N
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Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (CAS 1396795-43-9) is a synthetic organic compound featuring a tetrazole core linked to a benzamide group via a phenyl bridge. The molecular formula is C12H15N5O3, and it has a molecular weight of 277.28 g/mol . Tetrazole derivatives are privileged scaffolds in medicinal chemistry and drug discovery due to their metabolic stability and ability to participate in hydrogen bonding, often serving as bioisosteres for carboxylic acids . This specific compound incorporates a trifluoromethyl group, a common moiety used to enhance a molecule's metabolic stability, lipophilicity, and binding affinity in drug-target interactions . Researchers are exploring benzamide-tetrazole hybrids in various therapeutic areas. Structurally similar compounds have been investigated for their potential as Ku70/80-DNA binding inhibitors to block the non-homologous end-joining DNA repair pathway, which can sensitize cancer cells to radiotherapy and DNA-damaging chemotherapeutic agents . Other research directions for analogous structures include exploring anticonvulsant activity through potential interactions with neurotransmitter systems, as well as roles as calcium channel blockers . This product is intended for research and development purposes in these and other exploratory fields. This compound is provided for chemical and pharmaceutical research applications. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O2/c1-23-15(26)24(22-21-23)11-8-6-10(7-9-11)20-14(25)12-4-2-3-5-13(12)16(17,18)19/h2-9H,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHLNVBSBBYETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a tetrazole ring linked to a phenyl group and a trifluoromethyl-substituted benzamide moiety , which contributes to its diverse biological interactions. The presence of the tetrazole ring is particularly noteworthy, as it is known for various biological activities, including antimicrobial and anti-inflammatory effects.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC14_{14}H12_{12}F3_{3}N5_{5}O
Molecular Weight366.3 g/mol
CAS Number1396875-92-5

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Tetrazole Ring : This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
  • Attachment to the Phenyl Group : The tetrazole ring is then attached to a phenyl group through a substitution reaction.
  • Formation of the Benzamide Moiety : The benzamide part is synthesized through a condensation reaction between an appropriate acid and an amine.
  • Final Coupling Reaction : The intermediate is coupled with the trifluoromethyl-substituted benzamide under suitable conditions using coupling reagents.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. This compound may share this characteristic due to its structural similarities with known antimicrobial agents.

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamideSimilar tetrazole structureAntimicrobial
N-(1-benzyl)-N'-phenylureaUrea instead of amideHerbicidal
3-amino-N-(4-chlorophenyl)-2-thiazolidinoneThiazolidinone ringAnticancer

The unique combination of functional groups in this compound suggests potential dual activity as both an antimicrobial and anti-inflammatory agent.

The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. Further studies are required to elucidate these pathways.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties (Inferred)
Property Target Compound Diflufenican () Triazole-Thiones [7–9] ()
Molecular Weight ~395 g/mol 394 g/mol 420–450 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) 4.1 (high lipophilicity) 2.8–3.2
Hydrogen Bond Acceptors 6 (tetrazole O, amide O, CF₃ F) 5 (amide O, ether O, CF₃ F) 7–8 (sulfonyl O, triazole N)

Critical Analysis and Gaps

  • Evidence Limitations: No direct data on the target compound’s bioactivity or crystallographic parameters (cf. SHELX refinements in ).
  • Contradictions : emphasizes high-yield synthesis for fluorinated benzamides, but tetrazole analogs may face lower yields due to cyclization inefficiencies .

Preparation Methods

Acid Chloride Formation

2-(Trifluoromethyl)benzoic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 4 h) to yield 2-(trifluoromethyl)benzoyl chloride. Excess SOCl₂ is removed via distillation, and the product is stored under anhydrous conditions.

Reaction Conditions

  • Molar ratio: 1:3 (acid:SOCl₂)
  • Solvent: Toluene (anhydrous)
  • Yield: 92–95%

Preparation of 4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline

Tetrazole Ring Formation via [3+2] Cycloaddition

4-Aminobenzonitrile undergoes cyclization with sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) in glacial acetic acid (80°C, 5–6 h). The reaction proceeds via nitrile activation, forming the tetrazole ring (Scheme 1).

$$
\ce{4-NH2C6H4CN + NaN3 + HC(OEt)3 ->[CH3COOH][80^\circ C] 4-NH2C6H4C(NH)N4CH3 + 3 EtOH}
$$

Optimization Insights

  • Catalyst : Fe₃O₄@cellulose@Mn nanocomposites enhance reaction rate (98% yield in 3 min).
  • Solvent : Acetic acid outperforms formic acid due to superior proton donation.
  • Purification : Recrystallization from heptane achieves >99% purity.

Methylation at the Tetrazole 4-Position

The 5-oxo-tetrazole intermediate is methylated using iodomethane (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) (60°C, 12 h). Quenching with ice-water precipitates the product.

Coupling of 2-(Trifluoromethyl)benzoyl Chloride with 4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline

Amide Bond Formation

The benzoyl chloride (1.1 eq) reacts with 4-(4-methyl-5-oxo-tetrazol-1-yl)aniline (1 eq) in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base (0°C → rt, 12 h). The crude product is purified via silica gel chromatography (ethyl acetate/hexane).

Key Parameters

  • Solvent : THF ensures solubility of both fragments.
  • Base : Et₃N scavenges HCl, shifting equilibrium toward amide formation.
  • Yield : 78–82% after purification.

Alternative Synthetic Routes

One-Pot Tetrazole-Benzamide Synthesis

A sequential protocol combines tetrazole cyclization and benzamide coupling in a single reactor. 4-Aminophenyl precursors, sodium azide, and 2-(trifluoromethyl)benzoyl chloride react in acetic acid with Fe₃O₄@cellulose@Mn catalysis. This method reduces isolation steps but requires precise stoichiometry.

Palladium-Catalyzed Amination

Aryl halide intermediates (e.g., 4-bromo-N-(2-(trifluoromethyl)benzoyl)aniline) undergo palladium-catalyzed coupling with preformed tetrazole salts. Using Pd(PPh₃)₄ and Xantphos ligand in toluene (100°C, 24 h) achieves 70% yield.

Optimization and Reaction Condition Analysis

Solvent Impact on Tetrazole Formation

Solvent Temperature (°C) Time (h) Yield (%)
Acetic acid 80 6 95
Formic acid 80 6 88
DMF 100 4 76

Acetic acid maximizes yield due to optimal proton activity.

Catalyst Screening for Cycloaddition

Catalyst Time (min) Yield (%)
None 360 62
Fe₃O₄@cellulose@Mn 3 98
CuI 30 85

Nanocomposites reduce reaction time via enhanced surface area.

Analytical Data and Characterization

Spectroscopic Validation

  • FT-IR (KBr) : 1685 cm⁻¹ (C=O, amide), 1540 cm⁻¹ (tetrazole ring), 1320 cm⁻¹ (C-F).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, NH), 3.45 (s, 3H, CH₃), 10.52 (s, 1H, CONH).
  • ¹³C NMR : δ 165.2 (CONH), 144.7 (tetrazole-C), 126.8 (CF₃).

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows 99.2% purity with retention time = 6.7 min.

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